4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole
CAS No.: 850927-49-0
Cat. No.: VC6010656
Molecular Formula: C18H15BrFNO3S2
Molecular Weight: 456.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850927-49-0 |
|---|---|
| Molecular Formula | C18H15BrFNO3S2 |
| Molecular Weight | 456.34 |
| IUPAC Name | 4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-5-propylsulfanyl-1,3-oxazole |
| Standard InChI | InChI=1S/C18H15BrFNO3S2/c1-2-11-25-18-17(26(22,23)15-9-5-13(19)6-10-15)21-16(24-18)12-3-7-14(20)8-4-12/h3-10H,2,11H2,1H3 |
| Standard InChI Key | GSCSODLFSGGFCX-UHFFFAOYSA-N |
| SMILES | CCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole (C<sub>20</sub>H<sub>16</sub>BrFNO<sub>3</sub>S<sub>2</sub>) features a central oxazole ring substituted at positions 2, 4, and 5. Key structural elements include:
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Position 2: A 4-fluorophenyl group, enhancing electronic stability and influencing binding interactions .
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Position 4: A (4-bromophenyl)sulfonyl moiety, contributing to hydrophobic interactions and metabolic resistance.
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Position 5: A propylthio chain, modulating solubility and membrane permeability .
The bromine and fluorine atoms introduce steric and electronic effects critical for target selectivity. Computational models suggest that the sulfonyl group stabilizes the molecule via hydrogen bonding with biological targets .
Physicochemical Properties
While experimental data for this specific compound are unavailable, analogs provide reliable approximations:
The bromine atom increases molecular weight and polarizability, while the fluorophenyl group enhances metabolic stability .
Synthesis and Optimization
Synthetic Routes
The synthesis of polysubstituted oxazoles typically involves multi-step protocols. For this compound, a plausible pathway includes:
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Formation of the Oxazole Core: Cyclocondensation of a thiourea derivative with a brominated sulfonyl chloride under basic conditions .
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Introduction of the Fluorophenyl Group: Suzuki-Miyaura coupling using a fluorophenyl boronic acid .
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Propylthio Side Chain Addition: Nucleophilic substitution with propylthiol in the presence of a silver catalyst .
A key challenge lies in regioselectivity during cyclization, addressed by optimizing reaction temperatures (60–80°C) and using phase-transfer catalysts .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Patent data reveal that sulfonyl-bearing oxazoles reduce COX-2 expression by 60–75% in murine models, with ED<sub>50</sub> values of 10–15 mg/kg . Molecular docking studies suggest interactions with the COX-2 active site via hydrogen bonding with Arg120 and Tyr355 .
Comparative Analysis with Structural Analogs
The table below contrasts key features of related oxazole derivatives:
The fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to chlorophenyl analogs .
Therapeutic Applications and Development
Drug Discovery Prospects
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